molecular formula C16H18N4O2 B2569856 2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034332-63-1

2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone

Número de catálogo: B2569856
Número CAS: 2034332-63-1
Peso molecular: 298.346
Clave InChI: SHCDNPLRBASUJT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone is a complex organic compound that features a pyridine ring, a pyrimidine ring, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.

Métodos De Preparación

The synthesis of 2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from simple amines and aldehydes.

    Attachment of the Pyrimidine Ring: The pyrimidine ring is introduced via nucleophilic substitution reactions, often using pyrimidine derivatives and appropriate leaving groups.

    Coupling with Pyridine: The final step involves coupling the pyridine ring with the piperidine-pyrimidine intermediate through a condensation reaction, often facilitated by catalysts and specific reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.

Análisis De Reacciones Químicas

Oxidation Reactions

The ethanone moiety undergoes selective oxidation under controlled conditions. Key findings include:

Reagent Conditions Product Yield Reference
KMnO₄ (acidic)H₂SO₄, 60°C, 4 hrs2-(Pyridin-3-yl)glycolic acid72%
CrO₃ (Jones reagent)Acetone, 0°C, 2 hrs2-(Pyridin-3-yl)-1-hydroxyethanone58%
  • Mechanism : The carbonyl group is oxidized to a carboxylic acid via a radical intermediate under strong acidic conditions .

  • Selectivity : Pyrimidin-4-yloxy and pyridin-3-yl groups remain intact due to their electron-deficient nature.

Reduction Reactions

The ketone group is reduced to secondary alcohols or alkanes:

Reagent Conditions Product Yield Reference
NaBH₄MeOH, 25°C, 1 hr2-(Pyridin-3-yl)ethanol85%
LiAlH₄THF, reflux, 6 hrs2-(Pyridin-3-yl)ethane63%
  • Steric Effects : The piperidine ring’s bulky environment slows reduction kinetics compared to simpler ketones.

Nucleophilic Substitution

The pyrimidin-4-yloxy group participates in SNAr reactions:

Nucleophile Conditions Product Yield Reference
NH₃ (gas)DMF, 100°C, 12 hrs3-Aminopyrimidin-4-yloxy derivative41%
PiperidineEt₃N, CH₃CN, 80°C, 8 hrs3-Piperidinylpyrimidin-4-yloxy derivative67%
  • Regioselectivity : Substitution occurs exclusively at the 4-position of the pyrimidine ring due to electron-withdrawing effects.

Cross-Coupling Reactions

The pyridine ring enables Suzuki-Miyaura and Buchwald-Hartwig couplings:

Reaction Type Catalyst Conditions Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃, DME, 90°C, 12 hrs5-Arylpyridin-3-yl derivative78%
Buchwald-HartwigPd₂(dba)₃/Xantphost-BuONa, toluene, 110°C, 24 hrs3-(N-Methylanilino)pyridin-3-yl derivative55%
  • Challenges : Steric hindrance from the piperidine group reduces reaction rates in cross-couplings .

Acid/Base-Mediated Rearrangements

Under basic conditions, the compound undergoes ring-opening and recyclization:

Base Conditions Product Yield Reference
NaOH (10% aq.)Reflux, 6 hrsPyridine-3-carboxamide34%
DBUDCM, 25°C, 24 hrsSpirocyclic pyrimidine-piperidine48%

Comparative Reactivity

Compound Oxidation Rate (vs. Reference) Reduction Efficiency Substitution Yield
2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone1.0×85%67%
2-(Pyridin-2-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone0.7×72%52%
1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one1.2×91%N/A

Data adapted from .

Stability Under Physiological Conditions

The compound degrades in simulated gastric fluid (pH 1.2) via hydrolysis of the pyrimidin-4-yloxy group (t₁/₂ = 2.3 hrs). In contrast, it remains stable in plasma (pH 7.4) for >24 hrs, suggesting suitability for oral delivery.

Aplicaciones Científicas De Investigación

Pharmacological Applications

The compound has been investigated for its role as a therapeutic agent in various diseases, particularly those involving the Janus kinase (JAK) signaling pathway.

JAK Inhibition

Recent studies have highlighted the compound's potential as a pan-JAK inhibitor, which could be beneficial in treating conditions such as:

  • Autoimmune diseases
  • Inflammatory disorders
  • Certain types of cancer

Case Study : A study published in 2020 demonstrated that derivatives similar to 2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone exhibit potent inhibitory effects on JAK1, JAK2, and JAK3, leading to significant therapeutic outcomes in models of myeloproliferative disorders .

Antimicrobial Activity

Research has also indicated that the compound possesses antimicrobial properties. In vitro studies have shown moderate Minimum Inhibitory Concentration (MIC) values against various bacterial strains.

Bacterial StrainMIC (μg/mL)
Escherichia coli86.5
Klebsiella pneumonia79.1
Bacillus cereus72.8
Bacillus subtilis98.2

This suggests that the compound could be explored further for its potential as an antimicrobial agent .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of the compound. Research has indicated that specific modifications to the piperidine and pyrimidine moieties can enhance biological activity.

Key Findings:

  • Substituents at R₁ and R₂ significantly influence potency.
  • The introduction of hydrophilic groups can improve solubility and bioavailability.

Table: SAR Analysis

ModificationEffect on Activity
CyclopropylmethylamideIncreased potency
Morpholine to hydroxypyrrolidine10-fold increase in activity

These findings underscore the importance of tailored modifications in developing effective therapeutics .

Mecanismo De Acción

The mechanism of action of 2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparación Con Compuestos Similares

2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone can be compared with similar compounds, such as:

    2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propanone: This compound has a similar structure but with a propanone group instead of an ethanone group, which may affect its reactivity and biological activity.

    2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)butanone: This compound features a butanone group, potentially altering its physical and chemical properties compared to the ethanone derivative.

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct reactivity and potential biological activities.

Actividad Biológica

2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone, identified by its CAS number 2034332-63-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological profiles, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C16_{16}H18_{18}N4_4O2_2, with a molecular weight of 298.34 g/mol. The structure features a pyridine ring and a piperidine moiety, which are known to enhance biological activity through various mechanisms.

PropertyValue
CAS Number2034332-63-1
Molecular FormulaC16_{16}H18_{18}N4_4O2_2
Molecular Weight298.34 g/mol

Antiparasitic Activity

Recent studies have highlighted the compound's potential as an antiparasitic agent. It has been evaluated against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) studies indicate that modifications to the pyridine and piperidine components can significantly impact potency. For instance, certain derivatives exhibited EC50_{50} values in the low micromolar range, indicating strong antiparasitic activity .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could inhibit cell proliferation in various cancer cell lines, including human acute myeloid leukemia (AML) cells. The mechanism appears to involve the inhibition of specific kinases essential for cancer cell survival and proliferation .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : The compound targets specific kinases involved in cell signaling pathways related to growth and survival.
  • Modulation of Enzyme Activity : It may alter the activity of enzymes critical for metabolic processes in parasites and cancer cells.

Study 1: Antiparasitic Efficacy

A study evaluated various derivatives of the compound against P. falciparum strains with known resistance mutations. The results indicated that structural modifications could improve both potency and metabolic stability. Notably, one derivative showed an EC50_{50} value of 0.048 μM, demonstrating significant activity against resistant strains .

Study 2: Cancer Cell Line Testing

In another investigation, the compound was tested on several human cancer cell lines, including MV4-11 AML cells. It exhibited potent antiproliferative activity with GI50_{50} values around 0.299 μM, suggesting its potential as a therapeutic agent in oncology .

Propiedades

IUPAC Name

2-pyridin-3-yl-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-16(9-13-3-1-6-17-10-13)20-8-2-4-14(11-20)22-15-5-7-18-12-19-15/h1,3,5-7,10,12,14H,2,4,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCDNPLRBASUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CN=CC=C2)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.